molecular formula C19H16ClN3O2 B2915922 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946307-26-2

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2915922
CAS No.: 946307-26-2
M. Wt: 353.81
InChI Key: QPEUBEMDDQUJRI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle linked to a pyrrolidin-2-one scaffold. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its role as a bioisostere for ester and amide functional groups, which can fine-tune a compound's electronic properties, metabolic stability, and binding affinity . This specific molecular architecture is found in compounds investigated for a wide spectrum of pharmacological activities, including central nervous system (CNS) modulation, anticancer effects, and anti-inflammatory applications . The integration of the 3-chlorophenyl and 2-methylphenyl substituents suggests potential for targeted biological activity, making this compound a valuable scaffold for constructing novel research probes. It is suited for use in high-throughput screening campaigns, hit-to-lead optimization studies, and fundamental pharmacological research to explore new signaling pathways or receptor interactions. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-5-2-3-8-16(12)18-21-19(25-22-18)13-9-17(24)23(11-13)15-7-4-6-14(20)10-15/h2-8,10,13H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEUBEMDDQUJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The pyrrolidinone ring can be introduced via a cyclization reaction involving an amine and a carbonyl compound. The chlorophenyl group is usually introduced through a substitution reaction using a chlorinated aromatic compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Preliminary studies suggest that it could have pharmacological properties, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets in cells. These interactions can modulate various signaling pathways, leading to changes in cellular function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Antioxidant Activity: Pyrrolidinone-Oxadiazole Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Key Differences: Incorporates a thioxo-oxadiazole and a hydroxylated chlorophenyl group. Activity: Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH assays, attributed to the thioxo group enhancing radical scavenging . Implications: The absence of a thioxo group in the target compound suggests divergent biological roles, possibly favoring non-antioxidant pathways.

TRPA1/TRPV1 Antagonism: Oxadiazole-Thiazole Hybrids

  • 4-((3-((4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazol-5-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 63) Key Differences: Replaces pyrrolidinone with a benzimidazolone core and adds a trifluoromethyl-thiazole group. Activity: Acts as a dual TRPA1/TRPV1 antagonist, with IC₅₀ values < 100 nM in calcium flux assays . Implications: The target compound’s pyrrolidinone and methylphenyl groups may modulate selectivity for distinct ion channels or receptors.

Structural Analogs with Varied Aromatic Substituents

  • 4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one Key Differences: Substitutes the 2-methylphenyl group with 3,5-dimethylphenyl. Impact: The dimethyl groups increase lipophilicity (logP ~3.2 vs.
  • 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one

    • Key Differences : Features a 2-chlorophenyl (vs. 3-chlorophenyl) and dimethoxyphenyl group.
    • Impact : Methoxy groups improve solubility (cLogP ~1.9) but may reduce metabolic stability due to demethylation pathways .

Analogs with Heterocyclic Modifications

  • 1-([3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)-1H-pyrrole-2-carboxylic acid Key Differences: Replaces pyrrolidinone with a pyrrole-carboxylic acid.

Biological Activity

1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O2C_{19}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 353.82 g/mol. The structure features a pyrrolidine ring substituted with a chlorophenyl group and an oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:

  • Anticancer Properties : Many studies have highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key enzymes and pathways associated with tumor growth.
  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
  • Antioxidant Effects : The compound also exhibits antioxidant activity, which can protect cells from oxidative stress and related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to reduced tumor growth.
  • Interaction with Nucleic Acids : The oxadiazole moiety has been shown to interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function.
  • Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells . The presence of the chlorophenyl group significantly enhances cytotoxicity.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a multi-target approach in its action .

Case Studies

Several case studies have illustrated the potential of this compound in clinical settings:

  • MCF-7 Cell Line Study : In vitro studies on MCF-7 cells showed that treatment with the compound increased p53 expression levels and caspase-3 cleavage, indicating activation of apoptotic pathways .
  • HDAC Inhibition : Another study reported that certain oxadiazole derivatives exhibited potent HDAC inhibitory activity at low concentrations (IC50 values around 20 nM), which is significant for developing anticancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various derivatives related to this compound:

Compound NameTarget ActivityIC50 Value (µM)Reference
Compound AAnticancer0.12
Compound BAntimicrobial15.63
Compound CHDAC Inhibition20

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how are key intermediates characterized?

The synthesis typically involves multi-step protocols, including cyclocondensation for the oxadiazole ring and subsequent coupling with the pyrrolidin-2-one core. For example, oxadiazole formation can be achieved via nitrile oxide-alkyne cycloaddition or by reacting amidoximes with carboxylic acid derivatives under dehydrating conditions. Key intermediates, such as the 3-(2-methylphenyl)-1,2,4-oxadiazole precursor, are characterized using 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm regioselectivity and purity . Final coupling steps may employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the chlorophenyl group, followed by purification via column chromatography and recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related pyrrolidin-2-one derivatives (e.g., bond angles, torsion angles, and intermolecular interactions) . Complementary methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry (e.g., distinguishing between oxadiazole C5 vs. C3 substitution) .
  • HRMS : High-resolution mass spectrometry to confirm molecular formula.
  • IR : Detection of carbonyl (C=O) and oxadiazole ring vibrations (~1600-1700 cm1 ^{-1}) .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed methodologically?

Regioselectivity in 1,2,4-oxadiazole synthesis depends on precursor choice and reaction conditions. For example:

  • Using N-hydroxyimidamide intermediates with activated esters under microwave irradiation improves yield and selectivity .
  • Monitoring reaction kinetics via in-situ FTIR or LC-MS helps identify optimal temperature and catalyst loading (e.g., ZnCl2_2 or P2 _2O5_5 as dehydrating agents) .
  • Computational modeling (DFT) predicts thermodynamic favorability of regioisomers, guiding experimental design .

Q. What strategies resolve conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotamers). Strategies include:

  • VT-NMR : Variable-temperature NMR to observe conformational exchange broadening.
  • 2D NMR : NOESY/ROESY to detect through-space correlations and validate X-ray-derived spatial arrangements .
  • Crystallography : Co-crystallization with heavy atoms (e.g., iodine) to enhance diffraction quality .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent variation : Systematic replacement of the 3-chlorophenyl or 2-methylphenyl groups with electron-withdrawing/donating moieties (e.g., 4-fluorophenyl, nitro groups) to assess electronic effects on bioactivity .
  • Scaffold hopping : Replacing the oxadiazole ring with isosteres (e.g., 1,3,4-thiadiazole) to evaluate metabolic stability .
  • In silico docking : Molecular dynamics simulations to predict binding affinities for target proteins (e.g., kinase inhibitors) .

Q. What advanced analytical methods quantify enantiomeric purity in chiral derivatives of this compound?

  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases .
  • VCD spectroscopy : Vibrational circular dichroism coupled with DFT calculations to assign absolute configuration .
  • MicroED : Microcrystal electron diffraction for nanogram-scale chiral analysis .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

Crystal packing is stabilized by C–H···O hydrogen bonds and π-π stacking between aromatic rings. For example, in related structures, C3–H3···O4 interactions form supramolecular chains, while O1–H1···O4 bonds create ladder motifs. Stability under hygroscopic conditions can be tested via dynamic vapor sorption (DVS) .

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